
1,4-Bis(dibenzylamino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(dibenzylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two dibenzylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(dibenzylamino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthraquinone with dibenzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(dibenzylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The dibenzylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(dibenzylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly in cancer treatment.
Industry: It finds applications in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(dibenzylamino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase II, an enzyme crucial for DNA replication, thereby exerting cytotoxic effects on rapidly dividing cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Ametantrone: Another anthraquinone derivative with similar anticancer properties.
1,4-Diaminoanthraquinone: Known for its use in redox flow batteries and other applications.
Uniqueness
1,4-Bis(dibenzylamino)anthracene-9,10-dione is unique due to its specific dibenzylamino substitutions, which impart distinct chemical properties and potential biological activities. Its ability to intercalate into DNA and inhibit topoisomerase II sets it apart from other anthraquinone derivatives .
Eigenschaften
CAS-Nummer |
143264-98-6 |
|---|---|
Molekularformel |
C42H34N2O2 |
Molekulargewicht |
598.7 g/mol |
IUPAC-Name |
1,4-bis(dibenzylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C42H34N2O2/c45-41-35-23-13-14-24-36(35)42(46)40-38(44(29-33-19-9-3-10-20-33)30-34-21-11-4-12-22-34)26-25-37(39(40)41)43(27-31-15-5-1-6-16-31)28-32-17-7-2-8-18-32/h1-26H,27-30H2 |
InChI-Schlüssel |
LKPRETWRHKBJDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C4C(=C(C=C3)N(CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)C7=CC=CC=C7C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13130534.png)
![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)


![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)


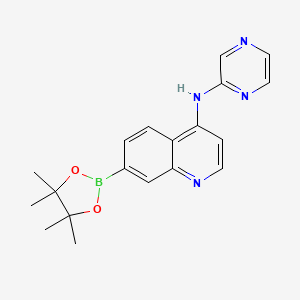
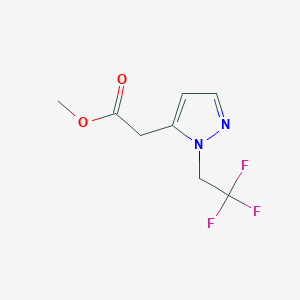
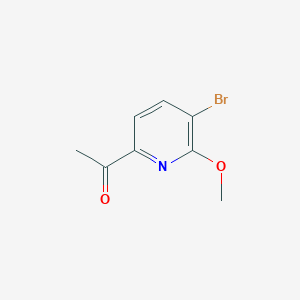
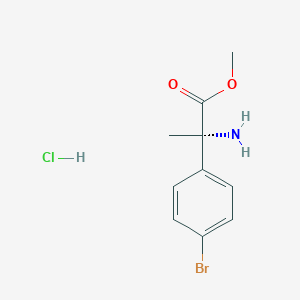
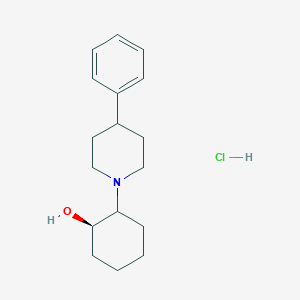
![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
